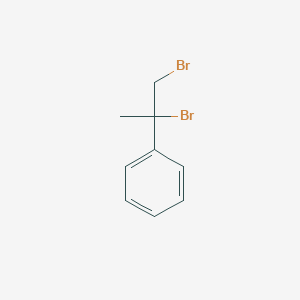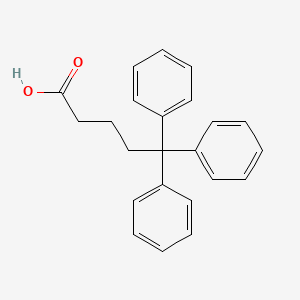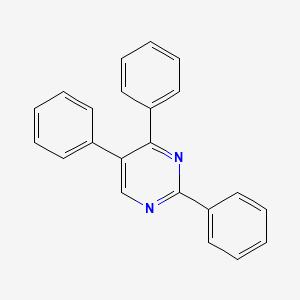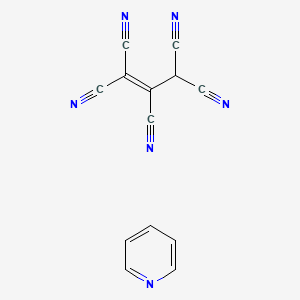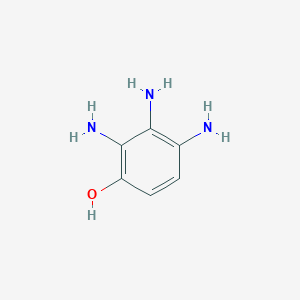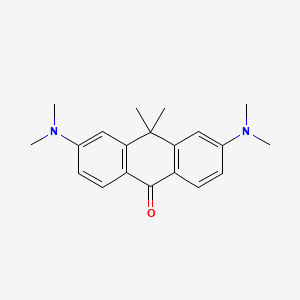
3,6-Bis(dimethylamino)-10,10-dimethylanthrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(dimethylamino)-10,10-dimethylanthrone is an organic compound known for its unique chemical structure and properties It is a derivative of anthrone, a tricyclic aromatic ketone, and features two dimethylamino groups at the 3 and 6 positions, as well as two methyl groups at the 10 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10,10-dimethylanthrone typically involves the introduction of dimethylamino groups to the anthrone core. One common method involves the reaction of anthrone with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3,6-Bis(dimethylamino)-10,10-dimethylanthrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.
科学的研究の応用
3,6-Bis(dimethylamino)-10,10-dimethylanthrone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,6-Bis(dimethylamino)-10,10-dimethylanthrone involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes involved in DNA replication and repair, leading to potential therapeutic effects in cancer treatment.
類似化合物との比較
Similar Compounds
3,6-Bis(dimethylamino)acridine: Known for its use in fluorescent dyes and biological staining.
3,6-Bis(dimethylamino)thioxanthene:
3,6-Bis(dimethylamino)phthalimide: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Uniqueness
3,6-Bis(dimethylamino)-10,10-dimethylanthrone stands out due to its specific substitution pattern and the presence of two methyl groups at the 10 position. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
32987-62-5 |
|---|---|
分子式 |
C20H24N2O |
分子量 |
308.4 g/mol |
IUPAC名 |
3,6-bis(dimethylamino)-10,10-dimethylanthracen-9-one |
InChI |
InChI=1S/C20H24N2O/c1-20(2)17-11-13(21(3)4)7-9-15(17)19(23)16-10-8-14(22(5)6)12-18(16)20/h7-12H,1-6H3 |
InChIキー |
KPLMBSBIAMWHNE-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)N(C)C)C(=O)C3=C1C=C(C=C3)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


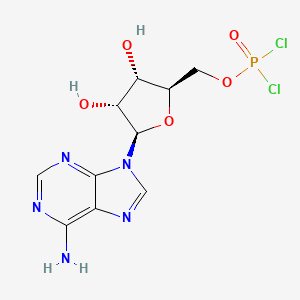
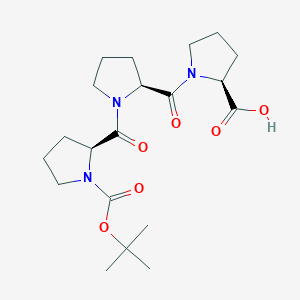

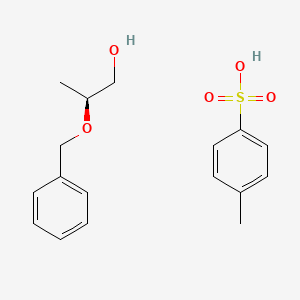

![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

